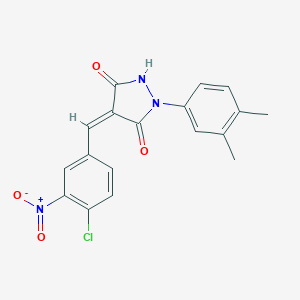![molecular formula C29H27BrClNO6 B301938 (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301938.png)
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BRD3308, is a novel small molecule inhibitor that has been developed for its potential in treating cancer.
Mécanisme D'action
The mechanism of action of (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in cancer development and progression. By inhibiting BET proteins, (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can disrupt the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to induce a range of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, the induction of apoptosis, and the disruption of cell cycle progression. In addition, (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential in preventing cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its specificity for BET proteins, which allows for the targeted inhibition of these proteins. However, one limitation is that the optimal concentration and exposure time of (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may vary depending on the cell type and experimental conditions.
Orientations Futures
For research on (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid include investigating its potential in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, further studies are needed to determine the optimal dosing and treatment schedule for (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in clinical trials. Finally, the development of more potent and selective BET inhibitors may lead to the discovery of more effective cancer treatments.
Méthodes De Synthèse
The synthesis of (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves several steps, including the reaction of 4-bromobenzyl alcohol with 3-chloro-5-methoxyphenylacetic acid, followed by the reaction of the resulting intermediate with 10,11-dihydro-5H-dibenzo[b,f]azepine-5,8-dione. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may be a promising candidate for cancer therapy.
Propriétés
Nom du produit |
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Formule moléculaire |
C29H27BrClNO6 |
Poids moléculaire |
600.9 g/mol |
Nom IUPAC |
2-[9-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H27BrClNO6/c1-37-24-13-17(12-19(31)29(24)38-15-16-8-10-18(30)11-9-16)26-27-20(4-2-6-22(27)33)32(14-25(35)36)21-5-3-7-23(34)28(21)26/h8-13,26H,2-7,14-15H2,1H3,(H,35,36) |
Clé InChI |
XDXVSYJEDLJJNS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=C(C=C5)Br |
SMILES canonique |
COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301856.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![ethyl 2-[(4-ethoxy-1-naphthyl)methylene]-5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301860.png)


![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)

![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)